2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl
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Overview
Description
2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride, also known as Bk-2C-B HCl, is a novel psychoactive substance belonging to the phenethylamine class. It is a beta-ketone analogue of the well-known psychedelic compound 2C-B. Bk-2C-B HCl has gained attention for its psychoactive and psychedelic effects, which are similar to those of its parent compound, 2C-B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bk-2C-B HCl typically begins with 4-bromo-2,5-dimethoxybenzaldehyde. The synthetic route involves several key steps:
Grignard Reaction: The initial step involves a Grignard reaction using methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.
Alpha-Bromination: The ketone undergoes alpha-bromination to introduce a bromine atom at the alpha position.
Reaction with Hexamethylenetetramine: The brominated compound reacts with hexamethylenetetramine.
Acid Hydrolysis: The final step involves acid hydrolysis to produce the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bk-2C-B HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ketone group.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC) is commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogen-substituted derivatives.
Scientific Research Applications
Bk-2C-B HCl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and characterization of new psychoactive substances.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: Limited industrial applications, primarily used in research settings
Mechanism of Action
The mechanism of action of Bk-2C-B HCl involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive and psychedelic effects. The compound’s beta-ketone structure is believed to play a role in its binding affinity and activity at these receptors .
Comparison with Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
Bk-2C-I: An analogue with an iodine substituent instead of bromine.
Other Phenethylamines: Compounds such as 2C-I, 2C-E, and 2C-T-2 share structural similarities
Uniqueness: Bk-2C-B HCl is unique due to its beta-ketone structure, which differentiates it from other phenethylamines. This structural modification influences its pharmacological properties and receptor interactions, making it distinct from its analogues .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWLXAUBMCGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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